molecular formula C10H13BrClNO B2957165 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2411640-34-9

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2957165
CAS No.: 2411640-34-9
M. Wt: 278.57
InChI Key: DUSBODFYCJJZET-UHFFFAOYSA-N
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Description

“8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound that belongs to the class of tetrahydroisoquinolines . Tetrahydroisoquinolines are an important class of compounds in medicinal chemistry, known for their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cl.COc1ccc2CNCCc2c1 . This indicates that the compound has a chlorine atom (Cl), a methoxy group (COc1), and a tetrahydroisoquinoline core (ccc2CNCCc2c1).

Scientific Research Applications

Antitumor Activity

Methoxy‐indoloisoquinolines and their dihydroderivatives, synthesized using the Bischler‐Napieralski reaction, exhibit cytostatic activity. For example, trimethoxy‐5,6‐dihydroindoloisoquinoline and tetramethoxyindoloisoquinoline have been shown to inhibit cell proliferation in leukemia and mammary tumor cells, highlighting their potential in cancer research (Ambros, Angerer, & Wiegrebe, 1988).

Radiochemical Synthesis for In Vivo Studies

The compound [Tetrazoyl-11C]LY202157, synthesized from a bromo precursor similar to 8-Bromo-6-methoxy-tetrahydroisoquinoline, has been developed for in vivo studies of the NMDA receptor channel complex. This research is significant in neuroscience, particularly in studying brain function and disorders (Ponchant et al., 2000).

Synthesis of Naphthoisoquinoline Quinones

Research into the synthesis of naphthoisoquinoline quinones from methoxyacetophenones has implications for the development of new compounds with potential biological activities. This research contributes to the field of medicinal chemistry and drug discovery (Croisy-Delcey et al., 1991).

Antileishmanial Drug Metabolism

Studying the metabolism of 8-aminoquinoline drugs, such as 8-(6-diethylaminohexylamino)-6-methoxy-lepidine dihydrochloride, in rat liver microsomes provides insights into their biotransformation and potential efficacy as antileishmanial agents. This research is crucial for understanding drug action and optimizing therapeutic strategies (Theoharides, Chung, & Velázquez, 1985).

Chemical Reactivity Studies

Studies on the reactivity of the quinoline ring system, including bromoquinolines, contribute to a deeper understanding of chemical reactions and synthesis strategies in organic chemistry. This knowledge is fundamental for the development of new compounds and materials (Håheim et al., 2019).

Supramolecular Chemistry

Research on 8-hydroxyquinoline and its derivatives, including brominated tetrahydroisoquinolines, focuses on their applications in supramolecular chemistry for creating sensors, emitting devices, and self-assembled aggregates. This research is essential for advancing materials science and nanotechnology (Albrecht, Fiege, & Osetska, 2008).

Future Directions

The future research directions could involve exploring the biological activities of “8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” and its potential applications in medicinal chemistry. Further studies could also focus on developing efficient synthesis methods for this compound and investigating its reaction mechanisms .

Properties

IUPAC Name

8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8;/h4-5,12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRIUCRXAPOCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCC2)C(=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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